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aminophenyl)phosphonate

Abstract
This technical guide provides a comprehensive overview of the theoretical studies on Diethyl
(4-aminophenyl)phosphonate (DEAPP). Leveraging computational chemistry, primarily

Density Functional Theory (DFT), this document delves into the molecule's structural,

spectroscopic, and electronic properties. The guide is structured to provide researchers,

scientists, and drug development professionals with a foundational understanding of DEAPP's

molecular architecture, chemical reactivity, and potential as a precursor for novel therapeutic

agents. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular

Electrostatic Potential (MEP) mapping, and global reactivity descriptor calculations, are

presented to elucidate the molecule's behavior and potential for interaction.

Introduction: The Significance of Diethyl (4-
aminophenyl)phosphonate
Organophosphorus compounds, particularly α-aminophosphonates, represent a cornerstone in

medicinal chemistry and materials science.[1] These molecules are structural analogs of α-

amino acids and are recognized for their diverse biological activities, including roles as enzyme

inhibitors, antibiotics, and anticancer agents.[1][2] Diethyl (4-aminophenyl)phosphonate
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(DEAPP) is a key intermediate in this class, featuring a reactive aminophenyl group that serves

as a versatile scaffold for synthesizing more complex and biologically potent derivatives.[1][3]

The utility of DEAPP in drug discovery and other fields is intrinsically linked to its molecular

structure and electronic properties. Theoretical studies, particularly those employing quantum

chemical methods like Density Functional Theory (DFT), are indispensable for predicting these

characteristics.[4][5] Such computational approaches allow for a detailed exploration of a

molecule's geometry, vibrational modes, electronic distribution, and reactivity, offering insights

that complement and guide experimental work. This guide synthesizes the theoretical

framework for understanding DEAPP, providing a robust basis for its application in advanced

research and development.

Molecular Structure and Spectroscopic Analysis
The first step in any theoretical investigation is the determination of the molecule's most stable

three-dimensional conformation through geometry optimization. For DEAPP, this is typically

achieved using DFT calculations, which provide a detailed picture of bond lengths, bond

angles, and dihedral angles.

Optimized Molecular Geometry
Computational methods, such as DFT with the B3LYP functional and a 6-311G(d,p) basis set,

are commonly employed to find the ground-state energy and optimized structure of

phosphonate compounds.[4][6] The stability of the optimized structure is confirmed by

performing a vibrational frequency calculation; the absence of imaginary frequencies indicates

that the geometry corresponds to a true energy minimum.

Diagram 1: Molecular Structure of Diethyl (4-aminophenyl)phosphonate```dot digraph

"DEAPP_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000,

start=123]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial",

fontsize=10];

// Atoms P [label="P", pos="0,0!"]; O1 [label="O", pos="-0.5,-1.2!"]; O2 [label="O",

pos="1.2,0.5!"]; O3 [label="O", pos="-1.2,0.5!"]; C_phenyl1 [label="C", pos="0.5,1.5!"];

C_phenyl2 [label="C", pos="1.5,2.2!"]; C_phenyl3 [label="C", pos="2.0,3.5!"]; C_phenyl4

[label="C", pos="1.0,4.2!"]; C_phenyl5 [label="C", pos="0.0,3.5!"]; C_phenyl6 [label="C",

pos="-0.5,2.2!"]; N [label="N", pos="1.2,5.5!"]; H_N1 [label="H", pos="0.5,6.2!"]; H_N2
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[label="H", pos="2.0,6.2!"]; C_ethyl1_1 [label="C", pos="-2.5,0.8!"]; C_ethyl1_2 [label="C",

pos="-3.5,0.1!"]; C_ethyl2_1 [label="C", pos="2.5,0.8!"]; C_ethyl2_2 [label="C", pos="3.5,0.1!"];

// Bonds P -- O1 [len=1.2]; P -- O2 [len=1.2]; P -- O3 [len=1.2]; P -- C_phenyl1 [len=1.5];

C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 --

C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; C_phenyl4 -- N; N -- H_N1; N --

H_N2; O3 -- C_ethyl1_1; C_ethyl1_1 -- C_ethyl1_2; O2 -- C_ethyl2_1; C_ethyl2_1 --

C_ethyl2_2; }

Caption: Representation of the Frontier Molecular Orbital energy gap.

Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to

quantify the chemical behavior of DEAPP. [5][7] Table 3: Global Reactivity Descriptors and

Their Significance

Descriptor Formula Significance

Ionization Potential (I) I ≈ -EHOMO
The energy required to
remove an electron.

Electron Affinity (A) A ≈ -ELUMO
The energy released when an

electron is added.

Chemical Hardness (η) η = (I - A) / 2
Measures resistance to

change in electron distribution.

Chemical Softness (S) S = 1 / (2η)
Reciprocal of hardness;

indicates higher reactivity.

Electronegativity (χ) χ = (I + A) / 2 The power to attract electrons.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting

electrons. |

These parameters are crucial for predicting how DEAPP will interact with other molecules, such

as biological targets or reactants in a synthesis. [6]
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Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It

provides a visual guide to the charge distribution and is used to predict sites for electrophilic

and nucleophilic reactions. [7]

Red Regions (Negative Potential): Electron-rich areas, typically around the phosphoryl

oxygen and the amino group, are susceptible to electrophilic attack.

Blue Regions (Positive Potential): Electron-deficient areas, often around the hydrogen atoms

of the amino group and ethyl groups, are prone to nucleophilic attack.

Potential Applications in Drug Development and
Other Fields
The theoretical insights into DEAPP's structure and reactivity underscore its potential in various

applications:

Scaffold for Drug Design: The amino group provides a convenient handle for derivatization,

allowing for the synthesis of a library of compounds to be screened for biological activity

against targets like enzymes or receptors. [1][8]The phosphonate moiety itself is known to

mimic carboxylate or phosphate groups in biological systems, making it a valuable

pharmacophore. [9]* Enzyme Inhibitors: Aminophosphonates are well-known inhibitors of

various enzymes, including proteases and peptidases, due to their ability to mimic the

transition state of peptide bond hydrolysis. [1][10]* Antimicrobial and Anticancer Agents:

Numerous studies have demonstrated the antibacterial and cytotoxic activities of α-

aminophosphonate derivatives. [2][11]Theoretical models can help in designing new

derivatives with enhanced activity and selectivity.

Corrosion Inhibitors: The presence of heteroatoms (N, O, P) and the phenyl ring allows

molecules like DEAPP to adsorb onto metal surfaces, forming a protective layer. DFT studies

can be used to model this interaction and predict inhibition efficiency. [12]

Methodologies: A Closer Look at the Theoretical
Protocols
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The reliability of theoretical predictions hinges on the rigor of the computational methodology.

Protocol: DFT Calculation for Geometry Optimization
and Electronic Properties

Molecule Building: Construct the 3D structure of Diethyl (4-aminophenyl)phosphonate
using a molecular modeling software (e.g., GaussView).

Input File Preparation: Create an input file for a quantum chemistry package (e.g.,

Gaussian). Specify the following:

Calculation Type:Opt Freq (for geometry optimization followed by frequency calculation).

Method:B3LYP (a widely used and reliable DFT functional).

Basis Set:6-311+G(d,p) or similar (provides a good balance of accuracy and

computational cost).

Charge and Multiplicity:0 1 (for a neutral singlet ground state).

Job Submission: Run the calculation on a high-performance computing cluster.

Analysis of Results:

Optimization Convergence: Verify that the optimization has successfully converged to a

minimum energy structure.

Vibrational Frequencies: Check the output for imaginary frequencies. Their absence

confirms a true minimum.

Extract Data: From the output file, extract the optimized coordinates, bond lengths, bond

angles, vibrational frequencies, and molecular orbital energies (HOMO and LUMO).

Calculate Descriptors: Use the HOMO and LUMO energies to calculate the global

reactivity descriptors as listed in Table 3.

Diagram 3: Workflow for Theoretical Analysis of DEAPP
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1. Build 3D Molecular
Structure (DEAPP)

2. Prepare Input File
(Method: DFT/B3LYP)

(Basis Set: 6-311G(d,p))

3. Perform Geometry
Optimization & Freq Calc.

4. Verify Convergence
& Check for Imaginary Freq.

Failure

5. Extract Structural &
Electronic Data

Success

6. Analyze Results:
- HOMO-LUMO Gap

- Reactivity Descriptors
- MEP Map

7. Correlate with Experimental
Data & Report Findings

Click to download full resolution via product page

Caption: A typical workflow for DFT-based analysis of a molecule.

Conclusion
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Theoretical studies provide a powerful and predictive lens through which to understand the

multifaceted nature of Diethyl (4-aminophenyl)phosphonate. By employing methods such as

Density Functional Theory, it is possible to elucidate its stable structure, interpret its

spectroscopic signatures, and quantify its electronic properties and chemical reactivity. The

insights gained from HOMO-LUMO analysis, MEP mapping, and global reactivity descriptors

confirm that the aminophenyl ring is the primary center for electrophilic reactions, while the

phosphonate group governs interactions with nucleophiles. This detailed theoretical

characterization not only builds a fundamental understanding of DEAPP but also solidifies its

standing as a versatile building block for the rational design of new pharmaceuticals, corrosion

inhibitors, and other advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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